
Hydroperoxide, 1-methyl-2-propenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 1-methyl-2-propenyl, is an organic compound that belongs to the class of hydroperoxides. These compounds are characterized by the presence of a hydroperoxy functional group (-OOH) attached to an organic moiety. This compound, is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methyl-2-propenyl, can be synthesized through the oxidation of 1-methyl-2-propenyl alcohol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C and the pressure at atmospheric levels . The reaction proceeds via the formation of an intermediate, which then undergoes further oxidation to yield the desired hydroperoxide.
Industrial Production Methods
Industrial production of this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of solvents such as methyl isobutyl ketone to enhance the extraction and purification of the hydroperoxide . The use of advanced catalytic systems can also improve the yield and selectivity of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 1-methyl-2-propenyl, undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding epoxides or other oxygenated products.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminium hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkoxides and phosphines can facilitate substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Hydroperoxides: Formed through substitution reactions.
Applications De Recherche Scientifique
Hydroperoxide, 1-methyl-2-propenyl, has a wide range of applications in scientific research:
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydroperoxide, 1-methyl-2-propenyl, involves the formation of reactive oxygen species (ROS) through the cleavage of the hydroperoxy bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications . The pathways involved in these interactions are complex and depend on the specific conditions and the presence of other reactive species.
Comparaison Avec Des Composés Similaires
Hydroperoxide, 1-methyl-2-propenyl, can be compared with other hydroperoxides such as:
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Tert-Butyl Hydroperoxide: Employed in the epoxidation of alkenes.
Methyl Hydroperoxide: Utilized in selective oxidation reactions.
Uniqueness
This compound, is unique due to its specific reactivity and the ability to form a variety of products under different reaction conditions. Its applications in both industrial and research settings highlight its versatility and importance in the field of chemistry.
Propriétés
Numéro CAS |
20733-08-8 |
|---|---|
Formule moléculaire |
C4H8O2 |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
3-hydroperoxybut-1-ene |
InChI |
InChI=1S/C4H8O2/c1-3-4(2)6-5/h3-5H,1H2,2H3 |
Clé InChI |
KRKIWMRTOODQMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



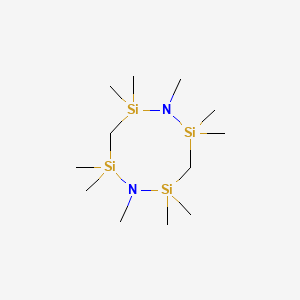

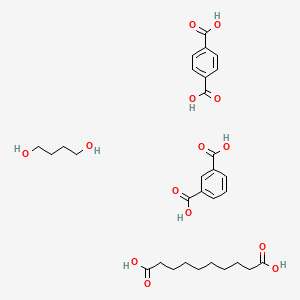
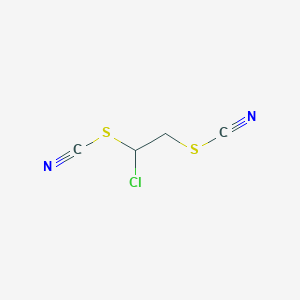
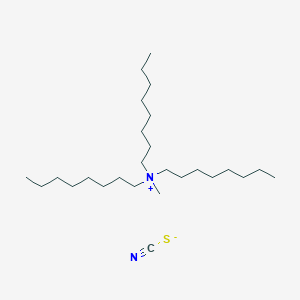

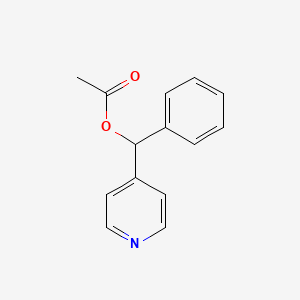
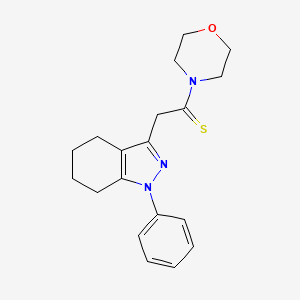
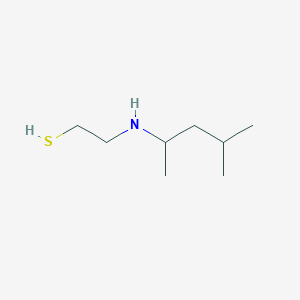
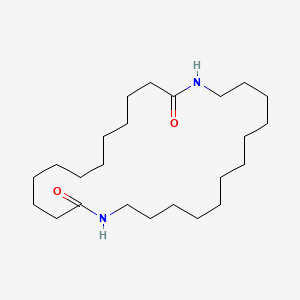
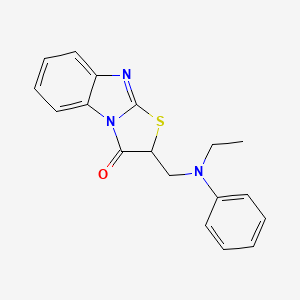
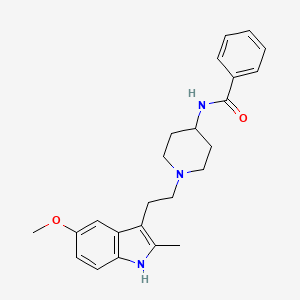
![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
